Welcome to the BenchChem Online Store!
molecular formula C6H12N2O B8575875 4,4-Dimethyl-tetrahydro-pyrimidin-2-one

4,4-Dimethyl-tetrahydro-pyrimidin-2-one

Cat. No. B8575875
M. Wt: 128.17 g/mol
InChI Key: DHCWTLAJBOXROL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09315498B2

Procedure details

(3.4 g, 14.3 mmol) (3-Amino-3-methyl-butyl)-carbamic acid tert-butyl ester hydrochloride was dissolved in THF (60 ml) and KOtBu (6.4 g, 57.1 mmol, 4 equiv.) was added. The mixture was stirred for 16 hours at 60° C. and evaporated then with isolute to dryness. The crude product was purified by flash chromatography by directly loading the residue onto a silica gel column and eluting with an ethyl acetate:methanol gradient 100:0 to 70:30. The desired 4,4-dimethyl-tetrahydro-pyrimidin-2-one (1.65 g, 90% yield) was obtained as a light yellow solid, MS: m/e=129.1 (M+H+).
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
6.4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.C([O:6][C:7](=O)[NH:8][CH2:9][CH2:10][C:11]([NH2:14])([CH3:13])[CH3:12])(C)(C)C.CC([O-])(C)C.[K+]>C1COCC1>[CH3:12][C:11]1([CH3:13])[CH2:10][CH2:9][NH:8][C:7](=[O:6])[NH:14]1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
3.4 g
Type
reactant
Smiles
Cl.C(C)(C)(C)OC(NCCC(C)(C)N)=O
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
6.4 g
Type
reactant
Smiles
CC(C)(C)[O-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 16 hours at 60° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography
WASH
Type
WASH
Details
eluting with an ethyl acetate

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CC1(NC(NCC1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.65 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.